
1-Isobutoxy-2-nonyloxy-ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isobutoxy-2-nonyloxy-ethane is an organic compound characterized by its ether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutoxy-2-nonyloxy-ethane typically involves the reaction of nonyl alcohol with isobutyl alcohol in the presence of an acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of nonyl alcohol is replaced by the isobutoxy group.
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process where the reactants are mixed and passed through a reactor containing the acid catalyst. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isobutoxy-2-nonyloxy-ethane can undergo various chemical reactions, including:
Oxidation: The ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether groups into alcohols.
Substitution: The ether groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Isobutoxy-2-nonyloxy-ethane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-Isobutoxy-2-nonyloxy-ethane involves its interaction with various molecular targets. Its amphiphilic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This can affect various cellular processes and pathways, making it a compound of interest in biological studies.
Vergleich Mit ähnlichen Verbindungen
- 1-Isobutoxy-2-decyloxy-ethane
- 1-Isobutoxy-2-octyloxy-ethane
- 1-Isobutoxy-2-hexyloxy-ethane
Comparison: 1-Isobutoxy-2-nonyloxy-ethane is unique due to its specific chain length and ether groups, which confer distinct physical and chemical properties. Compared to its analogs with different chain lengths, it may exhibit different solubility, reactivity, and interaction with biological membranes.
Eigenschaften
CAS-Nummer |
101082-19-3 |
|---|---|
Molekularformel |
C15H32O2 |
Molekulargewicht |
244.41 g/mol |
IUPAC-Name |
1-[2-(2-methylpropoxy)ethoxy]nonane |
InChI |
InChI=1S/C15H32O2/c1-4-5-6-7-8-9-10-11-16-12-13-17-14-15(2)3/h15H,4-14H2,1-3H3 |
InChI-Schlüssel |
FDTURFIHRMKIAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOCCOCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane](/img/structure/B14081942.png)
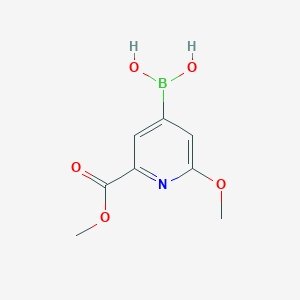
![ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14081945.png)
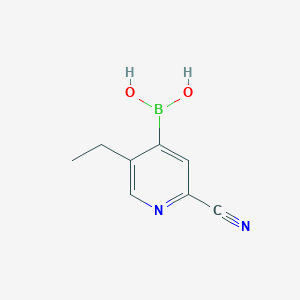
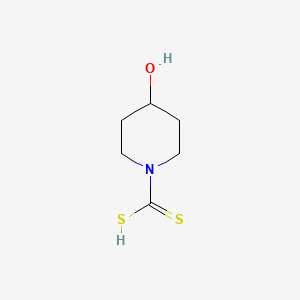
![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B14081972.png)

![Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro-](/img/structure/B14081987.png)
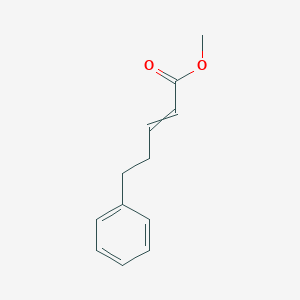
![(3S,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione](/img/structure/B14081998.png)
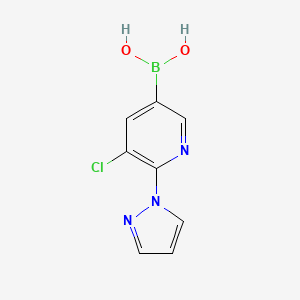
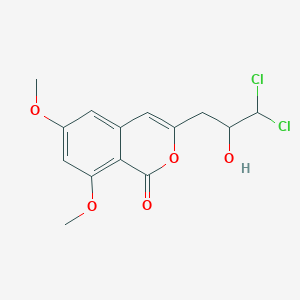
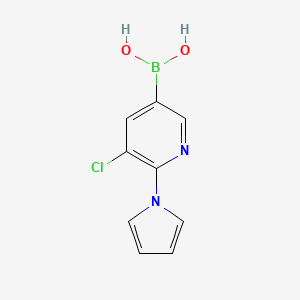
![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
